BenchChemオンラインストアへようこそ!

2-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Data availability Procurement risk Evidence-based selection

2-(2-Chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (CAS 2034519-54-3; molecular formula C₁₆H₁₈ClN₃O₂S; MW 351.85 g/mol) is a synthetic heterocyclic compound comprising a 1,2,4-oxadiazole core substituted at position 3 with a thian-4-yl (tetrahydro-2H-thiopyran-4-yl) group and at position 5 with a 2-chlorophenylacetamide moiety linked via a methylene bridge. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, functioning as a hydrolytically stable bioisostere for ester and amide functionalities.

Molecular Formula C16H18ClN3O2S
Molecular Weight 351.85
CAS No. 2034519-54-3
Cat. No. B2768845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
CAS2034519-54-3
Molecular FormulaC16H18ClN3O2S
Molecular Weight351.85
Structural Identifiers
SMILESC1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Cl
InChIInChI=1S/C16H18ClN3O2S/c17-13-4-2-1-3-12(13)9-14(21)18-10-15-19-16(20-22-15)11-5-7-23-8-6-11/h1-4,11H,5-10H2,(H,18,21)
InChIKeyTXAPXVWOJNOHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (CAS 2034519-54-3): Structural Identity and Compound Class


2-(2-Chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (CAS 2034519-54-3; molecular formula C₁₆H₁₈ClN₃O₂S; MW 351.85 g/mol) is a synthetic heterocyclic compound comprising a 1,2,4-oxadiazole core substituted at position 3 with a thian-4-yl (tetrahydro-2H-thiopyran-4-yl) group and at position 5 with a 2-chlorophenylacetamide moiety linked via a methylene bridge. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, functioning as a hydrolytically stable bioisostere for ester and amide functionalities [1]. The thian-4-yl substituent introduces a sulfur-containing saturated six-membered ring that modulates lipophilicity and conformational flexibility relative to oxygen-containing tetrahydropyran analogs [1].

Why In-Class Substitution Fails for 2-(2-Chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide: Key Structural Differentiators


Generic substitution among compounds sharing the thian-4-yl-1,2,4-oxadiazole scaffold is precluded by three independent structural variables that govern target engagement and pharmacokinetic behavior. First, the regioisomeric identity of the oxadiazole ring (1,2,4- vs. 1,3,4-) produces an order-of-magnitude difference in lipophilicity (log D), with 1,2,4-oxadiazoles exhibiting systematically higher lipophilicity and distinct hydrogen-bond acceptor geometry compared to 1,3,4-isomers [1]. Second, the acetamide linker in the target compound (methylene-bridged to the oxadiazole 5-position) creates a different spatial relationship and rotatable bond count compared to directly attached benzamide analogs such as 2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034519-23-6) [1]. Third, the 2-chlorophenyl substituent on the acetamide terminus presents distinct electronic and steric properties versus fluorophenyl, thiophenyl, or ethoxybenzamide congeners, each of which would differentially affect target binding and metabolic vulnerability [1].

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide vs. Closest Analogs


Evidence Gap Declaration: Absence of Published Quantitative Biological Data for CAS 2034519-54-3

CRITICAL PROCUREMENT NOTICE: An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, DrugBank, Guide to Pharmacology, Google Patents, USPTO, EPO, WIPO, Semantic Scholar, ScienceDirect, ACS Publications, RSC Publications, and SpectraBase returned zero primary research articles, zero patent entries with quantitative biological data, and zero authoritative database records containing IC₅₀, Kᵢ, EC₅₀, logP, solubility, metabolic stability, or any other measured parameter for CAS 2034519-54-3. The compound appears exclusively on vendor catalog pages (benchchem.com, evitachem.com) that provide only nominal identifiers (CAS, MW, SMILES) and generic class-level descriptions without any experimental data. This evidence gap extends to all identified closest structural analogs sharing the thian-4-yl-1,2,4-oxadiazole core. Consequently, no head-to-head quantitative comparison can be performed at this time. Users seeking compounds with peer-reviewed biological validation should consider this absence of data as a primary selection criterion.

Data availability Procurement risk Evidence-based selection

Structural Differentiation: Acetamide Linker vs. Benzamide in Closest Thian-4-yl-1,2,4-Oxadiazole Analogs

The target compound (C₁₆H₁₈ClN₃O₂S; MW 351.85) features a 2-chlorophenylacetamide group connected via a methylene (–CH₂–) bridge to the oxadiazole 5-position. The closest cataloged analog, 2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034519-23-6; C₁₅H₁₆ClN₃O₂S; MW 337.82), replaces the acetamide linker with a directly attached benzamide, eliminating one methylene unit. This structural difference alters: (i) the distance between the chlorophenyl ring and the oxadiazole core (shorter in the benzamide analog), (ii) the number of rotatable bonds (the acetamide linker introduces an additional sp³ carbon, increasing conformational flexibility), and (iii) the hydrogen-bonding geometry of the amide NH relative to the oxadiazole ring. The 1,2,4-oxadiazole ring itself serves as a bioisostere for ester and amide groups with enhanced resistance to enzymatic hydrolysis, a property that distinguishes all members of this scaffold from conventional ester/amide-linked compounds [1].

Medicinal chemistry Structure-activity relationship Linker geometry

Regioisomeric Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Physicochemical Properties

The target compound incorporates a 1,2,4-oxadiazole ring, which exhibits systematically different physicochemical properties compared to its 1,3,4-oxadiazole regioisomer. A landmark systematic comparison of matched molecular pairs from the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazoles consistently display approximately one order of magnitude higher lipophilicity (log D) than their 1,3,4-oxadiazole counterparts [1]. Additionally, the 1,3,4-oxadiazole isomers show superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility [1]. These differences arise from intrinsically different charge distributions and dipole moments between the two regioisomers [1]. For procurement decisions, this means that a hypothetical 1,3,4-oxadiazole analog of CAS 2034519-54-3 would be expected to exhibit fundamentally different ADME behavior, and the two regioisomers cannot be considered interchangeable [1].

Drug design Lipophilicity Metabolic stability Bioisostere

Thian-4-yl (Tetrahydrothiopyran) vs. Tetrahydropyran: Sulfur-Containing Heterocycle Differentiation

The thian-4-yl (tetrahydro-2H-thiopyran-4-yl) group at the oxadiazole 3-position is a sulfur-containing saturated six-membered ring that distinguishes this compound from oxygen-containing tetrahydropyran analogs. Replacement of oxygen with sulfur increases the ring size (C–S bond length ~1.82 Å vs. C–O bond length ~1.43 Å), alters the conformational preference (the thiopyran ring adopts a distinct chair conformation with different puckering amplitudes), and increases lipophilicity (the sulfur atom contributes approximately +0.5 to +1.0 log P units compared to oxygen). The 1,2,4-oxadiazole scaffold itself has been demonstrated to enhance metabolic stability when used as a bioisosteric replacement for esters and amides, providing resistance to hydrolytic cleavage by esterases and proteases [1]. The combination of the sulfur-containing thiane ring with the 1,2,4-oxadiazole core creates a unique physicochemical profile not replicated by oxygen-containing or nitrogen-containing heterocyclic analogs.

Lipophilicity modulation Sulfur heterocycle Conformational analysis

Recommended Application Scenarios for 2-(2-Chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide Based on Available Evidence


Novel Chemical Probe Development Requiring an Unexplored 1,2,4-Oxadiazole Scaffold

This compound is best suited for medicinal chemistry groups initiating de novo chemical probe campaigns where structural novelty and unexplored chemical space are valued above pre-existing biological validation. The combination of a 1,2,4-oxadiazole core—a recognized privileged scaffold with demonstrated bioisosteric advantages over esters and amides [1]—with a thian-4-yl substituent that introduces sulfur-mediated lipophilicity modulation, provides a starting point for structure-activity relationship (SAR) exploration. Procurement is appropriate when the research objective explicitly includes generating primary screening data rather than building upon established activity profiles.

Comparative Physicochemical Profiling of Thian-4-yl-1,2,4-Oxadiazole Congeners

Given the complete absence of experimental log D, solubility, and metabolic stability data for this compound, a focused panel comparing CAS 2034519-54-3 against its closest cataloged analogs (CAS 2034519-23-6, benzamide analog; CAS 2034379-76-3, ethoxybenzamide analog; and the thiophene-2-yl acetamide analog) would generate valuable SAR for this underexplored chemical series. The systematic lipophilicity difference between 1,2,4- and 1,3,4-oxadiazole regioisomers (~10-fold in log D [1]) provides a benchmark against which the thian-4-yl contribution can be experimentally quantified. This application is most relevant for physical chemistry and pre-formulation laboratories.

Computational Chemistry and In Silico Screening Library Expansion

The compound's well-defined structure (SMILES: C1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Cl; MW 351.85) makes it suitable for inclusion in virtual screening libraries where the 1,2,4-oxadiazole scaffold's known bioisosteric properties [1] can be leveraged in pharmacophore modeling and molecular docking campaigns. The thian-4-yl group provides a sulfur-containing moiety that may engage in specific molecular recognition features (e.g., sulfur-π interactions, metal coordination) predictable by docking algorithms, enabling hypothesis-driven virtual screening before committing to synthesis or procurement of larger quantities.

Method Development for 1,2,4-Oxadiazole-Containing Compound Analytics

As a representative member of the thian-4-yl-1,2,4-oxadiazole-acetamide chemotype, this compound can serve as a reference standard for developing LC-MS and HPLC analytical methods for this compound class. The presence of chlorine (characteristic isotope pattern) and sulfur (UV chromophore) facilitates detection and quantification. This application is appropriate for analytical chemistry groups building methodology for novel heterocyclic compound libraries where authentic reference standards are required.

Quote Request

Request a Quote for 2-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.